molecular formula C9H14ClNO B6144295 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole CAS No. 1153291-73-6

5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole

Cat. No.: B6144295
CAS No.: 1153291-73-6
M. Wt: 187.66 g/mol
InChI Key: LSLZHDORVOYYOA-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-(2-chloroethyl)-1,3-oxazole is a heterocyclic organic compound characterized by the presence of an oxazole ring, a tert-butyl group, and a 2-chloroethyl moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as tert-butylamine, chloroacetaldehyde, and 1,3-dibromopropane.

  • Reaction Steps: The synthesis involves a multi-step process, including the formation of an intermediate oxazole ring through cyclization reactions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the 2-chloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Various nucleophiles, such as sodium azide (NaN3) or potassium iodide (KI)

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones

  • Reduction Products: Alcohols or amines

  • Substitution Products: Derivatives with different functional groups replacing the chlorine atom

Scientific Research Applications

Chemistry: 5-tert-Butyl-2-(2-chloroethyl)-1,3-oxazole is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals. Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular pathways involved in tumor growth and proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with microbial cell membranes

  • Anticancer Activity: Inhibition of specific enzymes or signaling pathways involved in cancer cell growth

Comparison with Similar Compounds

  • 5-tert-Butyl-2-(2-chloroethyl)-1,3-thiazole

  • 5-tert-Butyl-2-(2-chloroethyl)-1,3-pyrazole

Uniqueness: 5-tert-Butyl-2-(2-chloroethyl)-1,3-oxazole is unique due to its specific structural features, such as the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to thiazole and pyrazole analogs.

Properties

IUPAC Name

5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLZHDORVOYYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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